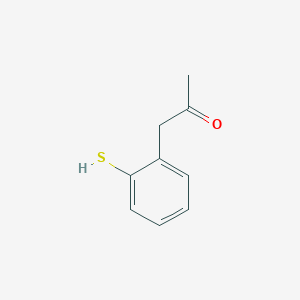
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-ethylbenzaldehyde with a suitable reagent to introduce the propan-2-one group. This reaction typically requires the use of an inert organic solvent and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one can be compared with other similar compounds such as:
1-(3-(Trifluoromethyl)-4-ethylphenyl)propan-2-one: The presence of an additional fluorine atom can significantly alter the compound’s reactivity and properties.
1-(3-(Methyl)-4-ethylphenyl)propan-2-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C12H14F2O |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
1-[3-(difluoromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O/c1-3-10-5-4-9(6-8(2)15)7-11(10)12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
YRQZGXMPYGOWHY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CC(=O)C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)








![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)

